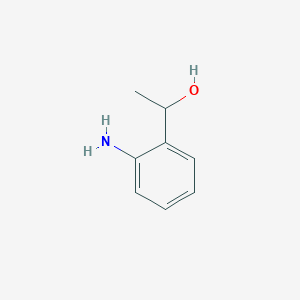

1-(2-Aminophenyl)ethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-Aminophenyl)ethanol and related compounds has been explored through various methodologies. For instance, Zhang Wei-xing et al. (2013) developed a new synthesis process for 2-(4-aminophenyl) ethanol, achieving a high yield and purity, demonstrating the potential for industrial application (Zhang Wei-xing, 2013). Similarly, J. L. Schwarz et al. (2020) reported the synthesis of protected 1,2-amino alcohols using a Cr/photoredox dual catalytic system, indicating a broadened scope for the synthesis of 1,2-amino alcohols (Schwarz, 2020).

Molecular Structure Analysis

The molecular structure of 1-(2-Aminophenyl)ethanol derivatives has been elucidated through X-ray crystallography and other analytical techniques. M. Percino et al. (2008) and (2015) have provided insights into the structure of 1-phenyl-2-(α-pyridyl)ethanol derivatives, revealing the formation of intermolecular hydrogen bonds that contribute to the stability of these compounds (Percino, 2008), (Percino, 2015).

Chemical Reactions and Properties

The versatility of 1-(2-Aminophenyl)ethanol in chemical reactions is notable, with its ability to undergo esterification, nitrification, hydrolysis, and reduction, as demonstrated by Zhang Wei-xing et al. (Zhang Wei-xing, 2013). Moreover, the compound's engagement in the Knoevenagel condensation reaction and its role in the synthesis of beta-adrenergic blocking agents highlight its chemical reactivity and applicability in medicinal chemistry (M. Large & L. H. Smith, 1980).

Physical Properties Analysis

The physical properties of 1-(2-Aminophenyl)ethanol, such as melting point and solubility, are crucial for its application in synthesis processes. These properties are often determined through analytical methods, including melting point determination and GC-MS analysis, as applied in the studies by Zhang Wei-xing et al. for the characterization of 2-(4-aminophenyl) ethanol (Zhang Wei-xing, 2013).

Chemical Properties Analysis

The chemical properties of 1-(2-Aminophenyl)ethanol, such as reactivity towards various reagents and its behavior in chemical transformations, are foundational to its utility in synthetic chemistry. The work by J. L. Schwarz et al. showcases the compound's participation in novel reactions facilitated by dual catalytic systems, expanding the possibilities for its application in organic synthesis (Schwarz, 2020).

Aplicaciones Científicas De Investigación

Synthesis Processes and Applications in Drug Development :

- Zhang Wei-xing (2013) explored a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, achieving a high yield and purity. This study highlights the industrial application value of this process (Zhang Wei-xing, 2013).

- Schul’tsev and Panarin (2010) investigated the thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol, finding that different catalysts lead to varied products, including 1-amino-4-ethylbenzene and 4-aminostyrene, valuable in chemical synthesis (Schul’tsev & Panarin, 2010).

Pharmacological Research :

- A study by Lands, Ludueña, and Buzzo (1967) on structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol revealed insights into β-receptor types, useful in drug development for heart, adipose tissue, and bronchioles (Lands, Ludueña & Buzzo, 1967).

- Large and Smith (1980) synthesized derivatives of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols, showing their potency and beta 1-cardioselectivity, contributing to the understanding of beta-adrenergic blocking agents (Large & Smith, 1980).

Chemical Transformations and Synthesis of Derivatives :

- Cohen and Sisti (1964) demonstrated that derivatives of 1-(2-aminophenyl)-1-(substituted aryl)ethanols undergo molecular rearrangement and intramolecular diazo coupling, indicating potential in synthetic organic chemistry (Cohen & Sisti, 1964).

- The work by Kametani et al. (1970) on the synthesis of Norphenylephrine derivatives and their application to isoquinoline syntheses showcases the versatility of such compounds in heterocyclic compound synthesis (Kametani et al., 1970).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

Quinoxalines, a class of N-heterocyclic compounds to which “1-(2-Aminophenyl)ethanol” belongs, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Propiedades

IUPAC Name |

1-(2-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIYLDMSLIXZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909373 | |

| Record name | 1-(2-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)ethanol | |

CAS RN |

941706-81-6, 10517-50-7 | |

| Record name | (-)-2-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941706-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

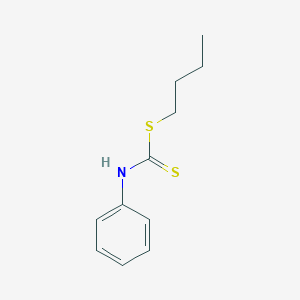

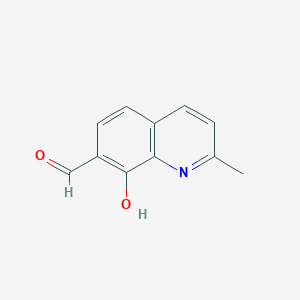

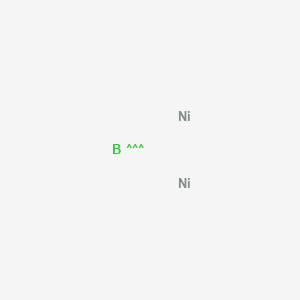

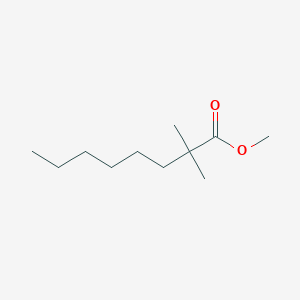

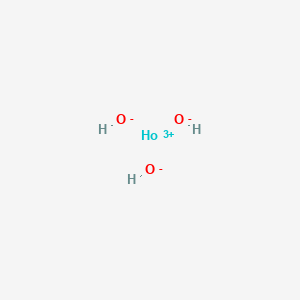

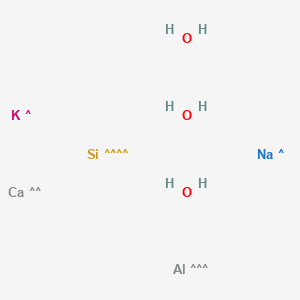

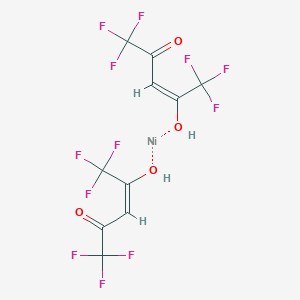

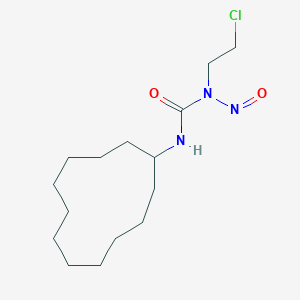

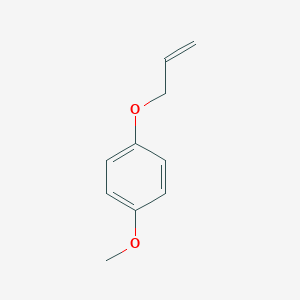

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the enzymatic kinetic resolution method described in the paper for obtaining 1-(2-Aminophenyl)ethanol?

A1: The paper [] details an efficient method for producing enantiomerically pure (R)- and (S)-1-(2-Aminophenyl)ethanol. This is achieved through the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B). This enzymatic process exhibits excellent enantioselectivity (E > 200), allowing for the isolation of both enantiomers in high optical purity. This is significant because having access to pure enantiomers is often crucial in organic synthesis, particularly for pharmaceuticals where different enantiomers can have distinct biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)